Product packaging for Bilirubin(2-)(Cat. No.:)

Bilirubin(2-)

Cat. No.: B1241786
M. Wt: 582.6 g/mol
InChI Key: BPYKTIZUTYGOLE-IFADSCNNSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bilirubin(2-) refers to the dianion form of Bilirubin IXα (C₃₃H₃₄N₄O₆), the principal physiological isomer of bilirubin produced during heme catabolism . This orange-yellow tetrapyrrole is a crucial metabolite for researching hepatobiliary function, oxidative stress, and a variety of disease mechanisms . Historically viewed merely as a waste product, bilirubin is now recognized as a potent endogenous antioxidant with significant anti-inflammatory and immunomodulatory activities, making it a valuable compound for studying cellular protection mechanisms . Its antioxidant activity stems from its ability to effectively scavenge peroxyl radicals and inhibit the peroxidation of lipids and lipoproteins, which is a key area of investigation in cardiovascular disease research . In research settings, bilirubin has been shown to attenuate atherosclerosis, mitigate myocardial ischemia/reperfusion injury, and improve insulin resistance . Its anti-inflammatory effects are often mediated through the suppression of the NF-κB signaling pathway, reducing the release of inflammatory factors . Furthermore, bilirubin is a fundamental molecule for studying neurotoxicity, as elevated levels of unconjugated bilirubin in neonates can lead to bilirubin-induced neurological dysfunction (BIND) and kernicterus, involving neuronal excitotoxicity and mitochondrial dysfunction . This product is intended for research applications such as in vitro biochemical assays, cell culture studies, and as a standard in analytical techniques like HPLC . It is supplied as a high-purity solid and is characterized by its insolubility in aqueous solutions at neutral pH unless conjugated or in its dianion form . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, noting that it is light-sensitive and requires appropriate storage conditions to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34N4O6-2 B1241786 Bilirubin(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H34N4O6-2

Molecular Weight

582.6 g/mol

IUPAC Name

3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14-

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-L

SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C

Origin of Product

United States

Hepatic Metabolism and Biotransformation of Bilirubin 2

Hepatocyte Uptake Mechanisms of Unconjugated Bilirubin (B190676)

The initial step in the hepatic clearance of bilirubin is the uptake of its unconjugated form from the sinusoidal blood into the hepatocytes. This process involves a combination of passive and active transport mechanisms.

Passive Diffusion across Sinusoidal Membrane

Unconjugated bilirubin, being a lipid-soluble molecule, can traverse the lipid bilayer of the hepatocyte's sinusoidal membrane through passive diffusion. researchgate.netphysiology.orgwjgnet.com This movement is driven by the concentration gradient between the plasma and the hepatocyte interior. nih.gov Studies using isolated rat hepatocytes have demonstrated that this uptake is rapid, reaching equilibrium within a minute, and is not affected by metabolic inhibitors, which is characteristic of a passive process. physiology.org The rate of diffusion is also influenced by the dissociation of bilirubin from albumin at the cell surface. obgynkey.com

Carrier-Mediated Transport via Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)

In addition to passive diffusion, the uptake of unconjugated bilirubin is facilitated by carrier-mediated transport systems. obgynkey.com Key players in this process are the organic anion transporting polypeptides, specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of hepatocytes. wjgnet.comxiahepublishing.comnih.gov These transporters mediate the Na+-independent uptake of a wide array of organic anions, including both unconjugated and conjugated bilirubin. nih.gov While OATP1B1 has been identified as a higher affinity transporter for unconjugated bilirubin than OATP1B3, both play a role in its efficient clearance from the bloodstream. researchgate.net The importance of these transporters is highlighted in Rotor syndrome, a condition characterized by impaired OATP1B1 and OATP1B3 function, leading to hyperbilirubinemia. researchgate.net

TransporterLocationFunction in Bilirubin Transport
OATP1B1 Sinusoidal membrane of hepatocytesMediates uptake of unconjugated and conjugated bilirubin from the blood. xiahepublishing.comnih.govfrontiersin.org
OATP1B3 Sinusoidal membrane of hepatocytesAlso mediates uptake of unconjugated and conjugated bilirubin, though with potentially lower affinity for the unconjugated form compared to OATP1B1. xiahepublishing.comnih.govresearchgate.net

Intracellular Binding to Ligandin (Glutathione S-transferase A)

Once inside the hepatocyte, unconjugated bilirubin binds to intracellular proteins to prevent its efflux back into the sinusoidal blood and to facilitate its transport to the site of conjugation. nih.govjci.org The primary binding protein for bilirubin within the hepatocyte is ligandin, which is identical to Glutathione S-transferase (GST) B, a member of the GSTA (alpha) class of enzymes. jci.orgpnas.orgscispace.com This high-affinity binding sequesters bilirubin in the cytoplasm, effectively increasing the net uptake of bilirubin by the liver. nih.govjci.org The binding of bilirubin to ligandin is a crucial step that precedes its enzymatic modification. researchgate.net

Glucuronidation: Formation of Bilirubin(2-)

To be excreted, the nonpolar, water-insoluble unconjugated bilirubin must be converted into a water-soluble form. This biotransformation is achieved through conjugation with glucuronic acid, a process known as glucuronidation. This reaction is the rate-limiting step in bilirubin metabolism. e-jhis.org

Uridine (B1682114) Diphosphoglucuronosyltransferase 1A1 (UGT1A1) Catalysis

The conjugation of bilirubin is catalyzed by a specific enzyme located in the smooth endoplasmic reticulum of hepatocytes called Uridine Diphosphoglucuronosyltransferase 1A1 (UGT1A1). e-jhis.orgmedlineplus.govresearchgate.net This enzyme facilitates the transfer of a glucuronic acid moiety from the donor molecule, uridine diphosphoglucuronic acid (UDPGA), to the propionic acid side chains of the bilirubin molecule. nih.govmedscape.com UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation. medlineplus.gov The activity of UGT1A1 is critical for detoxifying bilirubin and rendering it water-soluble for excretion into the bile. medlineplus.govresearchgate.net

EnzymeLocationFunction
UGT1A1 Smooth endoplasmic reticulum of hepatocytesCatalyzes the transfer of glucuronic acid to unconjugated bilirubin. e-jhis.orgmedlineplus.gov

Sequential Formation of Bilirubin Monoglucuronides and Diglucuronides

The process of glucuronidation occurs in a sequential manner. In the first step, UGT1A1 catalyzes the addition of one molecule of glucuronic acid to unconjugated bilirubin, forming bilirubin monoglucuronide (BMG). medscape.comnih.gov Subsequently, a second glucuronic acid molecule is added, also catalyzed by UGT1A1, to form bilirubin diglucuronide (BDG). medscape.comnih.gov Under normal physiological conditions, bilirubin diglucuronide is the predominant form of conjugated bilirubin found in bile. nih.gov However, the formation of BDG can also occur through a separate enzymatic reaction where two molecules of BMG are converted to one molecule of BDG and one molecule of unconjugated bilirubin. nih.gov Studies have shown that at lower bilirubin concentrations, the formation of bilirubin diglucuronide is more significant. nih.gov The resulting bilirubin glucuronides, being water-soluble, are then actively transported into the bile canaliculi for excretion. ksumsc.com

Genetic Determinants of UGT1A1 Activity and Conjugation Efficiency

The efficiency of bilirubin conjugation is predominantly governed by genetic variations within the UGT1A1 gene, which is responsible for producing the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govnih.gov This enzyme is critical for converting unconjugated bilirubin into a water-soluble form for excretion. hofstra.edumdpi.com Polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity, resulting in inherited conditions characterized by unconjugated hyperbilirubinemia. nih.govaasld.org

The most common and well-studied polymorphism is located in the promoter region of the UGT1A1 gene, specifically involving a variation in the number of thymine-adenine (TA) repeats in the TATA box. plos.orgpnas.org The wild-type allele (UGT1A11) contains six TA repeats. plos.org An increase in these repeats, particularly the presence of seven TA repeats (UGT1A128), leads to reduced gene transcription and lower UGT1A1 enzyme levels. mdpi.complos.org

Gilbert's Syndrome : Individuals homozygous for the UGT1A128* allele (having seven TA repeats on both chromosomes) typically present with Gilbert's syndrome. aasld.org This is a benign condition characterized by mild, fluctuating levels of unconjugated bilirubin in the blood, which may become more apparent during times of stress, illness, or fasting. aasld.orgpnas.org It is estimated to affect 3-7% of the population. aasld.org

Crigler-Najjar Syndrome : More severe, and much rarer, are the Crigler-Najjar syndromes, which result from mutations in the coding regions of the UGT1A1 gene. aasld.orgpnas.org

Type I is characterized by a complete absence of UGT1A1 enzyme activity, leading to severe and life-threatening unconjugated hyperbilirubinemia from birth. aasld.org

Type II involves a significant reduction in enzyme activity, resulting in moderately to severely elevated bilirubin levels. aasld.org

The prevalence of these genetic variants differs among ethnic populations. The UGT1A128* allele is common in Caucasian and African populations, while the UGT1A16* variant (a missense mutation in exon 1) is more frequently associated with hyperbilirubinemia in East Asian populations. pnas.orgd-nb.info These genetic factors underscore the critical role of UGT1A1 in bilirubin metabolism and demonstrate how its genetic variability can produce a spectrum of clinical outcomes. hofstra.edu

Table 1: Key Genetic Variants of the UGT1A1 Gene and Associated Syndromes
VariantGenetic ChangeEffect on UGT1A1 ActivityAssociated SyndromeTypical Clinical Manifestation
UGT1A128A(TA)7TAA in promoterReduced (~30% of normal) aasld.orgGilbert's SyndromeMild, intermittent unconjugated hyperbilirubinemia aasld.org
Crigler-Najjar Type II variantsVarious missense mutationsSeverely reduced (<10% of normal) aasld.orgCrigler-Najjar Syndrome Type IIModerate to severe unconjugated hyperbilirubinemia aasld.org
Crigler-Najjar Type I variantsVarious nonsense, frameshift, or critical missense mutationsAbsent aasld.orgCrigler-Najjar Syndrome Type ISevere, life-threatening unconjugated hyperbilirubinemia aasld.org

Canalicular Excretion of Bilirubin(2-) into Bile

Role of Multidrug Resistance-Associated Protein 2 (MRP2)

The principal transporter responsible for the biliary excretion of conjugated bilirubin is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as cMOAT (canalicular multispecific organic anion transporter). nih.govnih.govsolvobiotech.com MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily, encoded by the ABCC2 gene. solvobiotech.comnih.govfrontiersin.org

Functioning as an ATP-dependent efflux pump, MRP2 actively transports bilirubin monoglucuronide and diglucuronide from the hepatocyte into the bile against a significant concentration gradient. nih.govphysiology.orgontosight.ai This process is energy-dependent, relying on the hydrolysis of ATP. eclinpath.comphysiology.org

The critical function of MRP2 is highlighted by Dubin-Johnson syndrome, a rare autosomal recessive disorder caused by mutations in the ABCC2 gene. aasld.orgnih.govxiahepublishing.com These mutations lead to an absent or non-functional MRP2 protein, impairing the secretion of conjugated bilirubin into the bile. solvobiotech.comfrontiersin.orgoup.com This results in a buildup of conjugated bilirubin within the hepatocytes and its subsequent leakage back into the bloodstream, causing chronic conjugated hyperbilirubinemia. aasld.orgelsevier.es

Contribution of Other Canalicular Transporters

While MRP2 is the dominant transporter for conjugated bilirubin, other transporters located in the canalicular membrane may have a minor role. nih.govwjgnet.com Research suggests that the ATP-binding cassette (ABC) efflux transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) might contribute to a lesser extent to the biliary excretion of bilirubin conjugates. wjgnet.comobgynkey.com However, under normal physiological conditions, the contribution of transporters other than MRP2 to this process is considered limited. wjgnet.comresearchgate.net

Sinusoidal Efflux of Bilirubin(2-)

Under normal conditions, a small fraction of conjugated bilirubin is transported from the hepatocyte back into the sinusoidal blood. This sinusoidal efflux becomes a significant alternative elimination pathway when canalicular excretion is impaired, such as in cholestatic liver diseases. nih.govmdpi.com

Multidrug Resistance-Associated Protein 3 (MRP3) Mediated Transport

The primary transporter mediating the sinusoidal efflux of bilirubin glucuronides is the Multidrug Resistance-Associated Protein 3 (MRP3), encoded by the ABCC3 gene. solvobiotech.comresearchgate.net Like MRP2, MRP3 is an ABC transporter, but it is located on the basolateral (sinusoidal) membrane of the hepatocyte. solvobiotech.comphysiology.org It has an overlapping substrate specificity with MRP2 and is capable of transporting bilirubin glucuronides. nih.govresearchgate.net

Under normal physiological states, the expression of MRP3 in the liver is low. physiology.org However, in conditions of cholestasis or when MRP2 function is deficient (as in Dubin-Johnson syndrome), the expression of MRP3 is significantly upregulated. nih.govmdpi.comnih.govresearchgate.net This upregulation provides a crucial compensatory mechanism, allowing the overloaded hepatocyte to efflux conjugated bilirubin back into the bloodstream. mdpi.comresearchgate.net From the blood, these water-soluble bilirubin conjugates can be filtered by the kidneys and excreted in the urine. This adaptive response helps to mitigate the cytotoxic effects of retained bile components within the liver cells. nih.govxiahepublishing.com

Table 2: Key Hepatic Transporters for Bilirubin(2-) Conjugates
TransporterGeneLocationFunctionAssociated Condition of Deficiency
MRP2 (cMOAT)ABCC2Canalicular (Apical) MembranePrimary transporter for excretion of conjugated bilirubin into bile. solvobiotech.comontosight.aiDubin-Johnson Syndrome aasld.orgxiahepublishing.com
MRP3ABCC3Basolateral (Sinusoidal) MembraneEfflux of conjugated bilirubin from hepatocyte to blood, especially when MRP2 is impaired. solvobiotech.comresearchgate.netNot typically associated with a primary deficiency syndrome. Upregulated in cholestasis. nih.gov

Enterohepatic Circulation and Gut Microbiome Interactions with Bilirubin 2

Secretion of Conjugated Bilirubin (B190676) into Intestinal Lumen

After production from the breakdown of heme, unconjugated bilirubin is transported to the liver bound to albumin. wikipedia.org Within hepatocytes, the enzyme uridine (B1682114) diphosphate-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform, conjugates bilirubin with glucuronic acid. nih.govmedscape.commedmastery.com This process, known as glucuronidation, results in the formation of water-soluble bilirubin monoglucuronide and bilirubin diglucuronide, collectively referred to as conjugated bilirubin. wikipedia.orgnih.gov

The excretion of conjugated bilirubin from the hepatocyte into the bile canaliculus is an active, energy-dependent process and is considered the rate-limiting step in bilirubin metabolism. nih.govmedscape.com This transport is primarily mediated by the multidrug resistance-associated protein 2 (MRP2), also known as cMOAT, an ATP-dependent transporter located on the canalicular membrane of the hepatocyte. nih.govcuni.cz Once secreted into the bile, conjugated bilirubin travels through the biliary duct system and is released into the duodenum of the small intestine along with other bile components. wikipedia.orgnih.govmedscape.com Its water-soluble nature prevents its passive reabsorption by the intestinal mucosa, earmarking it for elimination. nih.gov

Deconjugation by Beta-Glucuronidases

Once in the intestinal lumen, conjugated bilirubin can be deconjugated, a process that reverses the solubilizing action of the liver. This hydrolysis reaction is catalyzed by enzymes known as β-glucuronidases (GUS), which cleave the glucuronic acid moiety from the bilirubin molecule, reverting it to unconjugated bilirubin. cuni.czmdpi.com This deconjugation is a pivotal step in the enterohepatic circulation of bilirubin, as the resulting unconjugated bilirubin can be reabsorbed by the intestinal epithelium and return to the circulation. nih.govaap.org

The gut microbiome is a major source of β-glucuronidase activity. mdpi.comnih.gov These microbial enzymes, sometimes referred to as gmGUS, play a significant role in metabolizing various endo- and xenobiotics, including bilirubin. nih.gov Bacteria utilize the cleaved glucuronic acid as a carbon source. mdpi.comnih.gov A wide array of bacterial phyla found in the human gut, such as Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria, are known to produce β-glucuronidases. nih.govfrontiersin.org Research has identified hundreds of unique GUS enzymes within the human gut microbiome, highlighting their diversity and importance. nih.govnih.govfrontiersin.org

Specific bacterial species implicated in bilirubin deconjugation include Escherichia coli, Clostridium perfringens, and Clostridium ramosum. mdpi.comxiahepublishing.comresearchgate.net The activity of these bacterial enzymes releases unconjugated bilirubin into the gut, making it available for reabsorption or further microbial metabolism. mdpi.com The level of bacterial β-glucuronidase activity can therefore significantly influence the body's bilirubin load. mdpi.comnih.gov

In addition to the microbial enzymes, the human body produces its own β-glucuronidases. These endogenous enzymes are found in various tissues, including the liver and the brush border of the small intestine. cuni.czaap.org Biliary β-glucuronidase has been identified and its activity may contribute to the deconjugation of bilirubin within the biliary system and gut. cuni.cznih.gov In the neonatal period, intestinal β-glucuronidase activity is particularly relevant. aap.orgmsdmanuals.com The combination of high enzyme levels and a less developed gut microbiota in newborns can lead to increased deconjugation and reabsorption of bilirubin, contributing to neonatal jaundice. wikipedia.orgmsdmanuals.com

Bacterial Beta-Glucuronidase Activity in the Gut Microbiome

Microbial Reduction of Unconjugated Bilirubin to Urobilinogen (B88839)

Following deconjugation, unconjugated bilirubin in the distal ileum and colon undergoes reduction by the anaerobic gut microbiota to a group of colorless tetrapyrroles known as urobilinogens. wikipedia.orgnih.govmedbullets.com This reduction is a crucial step that prevents the reabsorption of bilirubin and facilitates its excretion from the body. nih.gov Urobilinogens are water-soluble and can be readily eliminated in feces, with a small fraction being reabsorbed, entering the portal circulation, and eventually being excreted in urine. wikipedia.orgmedbullets.comwikipedia.org The conversion to urobilinogen is considered a key detoxification mechanism. mdpi.com

For many years, the specific enzyme responsible for the reduction of bilirubin to urobilinogen remained unknown. nih.govthe-scientist.com Recent research, employing a combination of comparative genomics, biochemical analyses, and metabolomics, successfully identified a novel gut microbial enzyme named bilirubin reductase (BilR). nih.govnih.govbiorxiv.org This enzyme belongs to the Old Yellow Enzyme family of oxidoreductases. nih.govnih.gov

The identification of BilR involved screening various gut bacteria for their ability to reduce bilirubin. nih.govnews-medical.net Researchers compared the genomes of bilirubin-reducing strains with closely related non-reducing strains to pinpoint the candidate gene, bilR. nih.govbiorxiv.org The function of BilR was then confirmed by expressing the gene in Escherichia coli, which subsequently gained the ability to reduce bilirubin to urobilinogen. nih.govnews-medical.net Structural analysis revealed that BilR enzymes can be classified into different clades based on their protein domains. nih.gov The discovery of BilR has filled a significant gap in understanding the heme degradation pathway and the gut-liver axis. nih.govbiorxiv.org

The gene encoding bilirubin reductase (bilR) is not universally present across all gut bacteria. Studies have shown that BilR is predominantly encoded by species within the phylum Firmicutes, particularly those in the class Clostridia. nih.govbiorxiv.orgnews-medical.netxiahepublishing.com Analysis of human gut metagenomes revealed that bilR is nearly ubiquitous in healthy adults but is less prevalent in infants and individuals with inflammatory bowel disease (IBD). nih.govbiorxiv.orgbiorxiv.org

Specific species that have been confirmed to reduce bilirubin include members of the Clostridium genus, such as Clostridium perfringens, Clostridium difficile, and Clostridium ramosum, as well as Bacteroides fragilis. mdpi.comxiahepublishing.com More recent studies have identified additional bilirubin-reducing strains, including Clostridium symbiosum and Ruminococcus gnavus. nih.govnews-medical.net The presence and activity of these specific microbes are therefore critical in determining the fate of bilirubin in the gut, highlighting the symbiotic relationship between humans and their gut microbiota in maintaining bilirubin homeostasis. xiahepublishing.comnih.gov

Research Findings on Bilirubin Metabolism

Finding CategoryKey DiscoveryAssociated Microbes/EnzymesSignificance
Secretion Conjugated bilirubin is actively transported into bile.Multidrug resistance-associated protein 2 (MRP2)This is the rate-limiting step for bilirubin elimination from the liver. nih.govmedscape.com
Deconjugation Bacterial and endogenous enzymes hydrolyze conjugated bilirubin.β-glucuronidases (GUS)Reverts bilirubin to a re-absorbable form, influencing enterohepatic circulation. aap.orgnih.gov
Microbial Reduction A specific gut microbial enzyme reduces bilirubin to urobilinogen.Bilirubin Reductase (BilR)Prevents bilirubin reabsorption and facilitates its excretion. nih.govnih.govbiorxiv.org
Key Microbial Phylum The bilR gene is predominantly found in a specific phylum.Firmicutes (especially Class Clostridia)Highlights the critical role of a specific group of gut bacteria in bilirubin homeostasis. nih.govxiahepublishing.com

Identification and Characterization of Bilirubin Reductase (BilR)

Reabsorption of Deconjugated Bilirubin and Enterohepatic Cycling

The enterohepatic circulation of bilirubin is a crucial physiological process that involves the reabsorption of bilirubin from the intestine and its subsequent return to the liver. This cycle primarily involves unconjugated bilirubin, as conjugated bilirubin is a bulky, water-soluble molecule that is not readily absorbed by the intestinal mucosa. nih.govnih.gov The process begins after conjugated bilirubin is excreted from the liver into the bile and enters the duodenum. msdmanuals.com

In the gastrointestinal tract, particularly in the distal ileum and colon, conjugated bilirubin is acted upon by bacterial enzymes. nih.gov The gut microbiota, especially bacteria possessing β-glucuronidase activity, hydrolyze conjugated bilirubin, removing the glucuronic acid moieties and reverting it to its unconjugated form. nih.govbritishjournalofmidwifery.com This deconjugation is a critical step, as unconjugated bilirubin is lipid-soluble and can be passively reabsorbed across the lipid membranes of the intestinal epithelial cells. nih.govfrontiersin.org While specific transporters for bilirubin reabsorption have not been definitively identified, its passive diffusion is well-documented in both the small and large intestines. nih.govfrontiersin.org

Once reabsorbed into the portal circulation, unconjugated bilirubin is transported back to the liver, bound to albumin. aap.org In the liver, it can be taken up by hepatocytes and re-conjugated, thus completing the enterohepatic cycle. aap.orgeclinpath.com This recycling mechanism can significantly contribute to the body's total bilirubin pool.

The efficiency of enterohepatic circulation is influenced by several factors, including intestinal transit time and the composition of the gut microbiota. aap.org In newborns, for instance, increased enterohepatic circulation is a significant contributor to physiological jaundice. msdmanuals.comaap.org This is due to a combination of factors: a sterile gut at birth with low bacterial counts to convert bilirubin to non-resorbable metabolites, higher activity of the β-glucuronidase enzyme, and slower intestinal motility which increases the time available for deconjugation and reabsorption. msdmanuals.combritishjournalofmidwifery.comwikipedia.org Human milk is also thought to contain substances that can enhance the enterohepatic circulation of bilirubin. medscape.com

Research has demonstrated the significance of this pathway in various conditions. Studies in rats have shown that ileal resection leads to increased bilirubin secretion rates in bile, which is attributed to an enhanced enterohepatic circulation of bilirubin. nih.govuva.nl This is thought to occur because bile salt malabsorption, a consequence of ileal resection, leads to higher concentrations of bile salts in the colon, which can solubilize unconjugated bilirubin and promote its absorption. nih.govnih.gov

Table 1: Research Findings on Factors Influencing Bilirubin Enterohepatic Circulation

Factor InvestigatedSubjectKey FindingImplication for Enterohepatic CyclingReference(s)
Ileal ResectionRatsBilirubin secretion rates increased significantly 3-5 days post-ileectomy without signs of hemolysis.Supports the hypothesis that bile salt malabsorption following ileal resection induces enterohepatic cycling of bilirubin. nih.gov
Crohn's Disease with Ileal InvolvementHumansBiliary bilirubin levels were 3-10 fold higher in patients with ileal disease/resection compared to those with colitis.Lack of a functional ileum leads to increased enterohepatic cycling of bilirubin. nih.gov
Gut MicrobiotaGerm-free vs. Conventional RatsGerm-free rats had no fecal urobilin (B239242) production, while conventional rats produced it.Demonstrates the essential role of gut microbiota in metabolizing bilirubin for excretion, thereby influencing the amount available for reabsorption. nih.gove-century.us
Neonatal GutHuman NeonatesNeonates have less gut bacteria to reduce bilirubin and have β-glucuronidase activity that deconjugates bilirubin.Increased deconjugation and subsequent reabsorption of unconjugated bilirubin contributes to neonatal jaundice. msdmanuals.comwikipedia.org

The gut microbiome plays a central role in modulating the enterohepatic circulation of bilirubin. frontiersin.org Specific bacterial species within the Firmicutes and Bacteroidetes phyla are known to be involved in the reduction of bilirubin to urobilinoids, such as urobilinogen and stercobilinogen. nih.govfrontiersin.org These reduction products are less readily absorbed than unconjugated bilirubin. An imbalance in the gut microbiota, or dysbiosis, can therefore alter the extent of bilirubin deconjugation versus its reduction to urobilinoids, potentially leading to increased reabsorption and elevated plasma bilirubin levels. frontiersin.org For example, the absence of bilirubin-reducing gut microbes is more common in infants and patients with inflammatory bowel disease, which may affect bilirubin homeostasis. news-medical.net

Cellular and Molecular Functions of Bilirubin and Its Conjugates

Antioxidant Mechanisms and Cytoprotection

Bilirubin (B190676), long considered a mere waste product of heme catabolism, is now recognized for its significant physiological roles, particularly as a potent antioxidant. wikipedia.orgnih.gov Its ability to protect cells from oxidative damage is a key aspect of its function.

Free Radical Scavenging Activity

Bilirubin demonstrates robust free radical scavenging capabilities, effectively neutralizing reactive oxygen species (ROS). mdpi.com Its lipophilic nature allows it to be particularly effective in protecting against lipid peroxidation within cell membranes. pnas.orgfrontiersin.org Studies have shown that bilirubin can scavenge a variety of free radicals, including hydroxyl and peroxyl radicals. mdpi.com In fact, bilirubin has been shown to be a more potent antioxidant than vitamin E in preventing lipid oxidation. biochemia-medica.com Even at low physiological concentrations, bilirubin can effectively inactivate oxygen radicals in vitro, thereby reducing oxidative cell damage. scielo.org.co The antioxidant activity of bilirubin is attributed to its chemical structure, which includes an extended system of conjugated double bonds and reactive hydrogen atoms that can be donated to neutralize free radicals. mdpi.com

Biliverdin-Bilirubin Redox Amplification Cycle

A crucial aspect of bilirubin's antioxidant capacity is the biliverdin-bilirubin redox amplification cycle. wikipedia.orgpnas.org When bilirubin scavenges a free radical, it becomes oxidized to biliverdin (B22007). wikipedia.orgpnas.org Subsequently, the enzyme biliverdin reductase (BVR) rapidly reduces biliverdin back to bilirubin, using NADPH as a cofactor. wikipedia.orgwikipedia.orgfrontiersin.org This regenerative cycle allows a small amount of bilirubin to quench a large number of reactive oxygen species, amplifying its antioxidant effect significantly. pnas.orgkau.edu.sa This cyclic process explains how nanomolar concentrations of bilirubin can protect cells from a 10,000-fold excess of hydrogen peroxide. pnas.org The efficiency of this cycle makes bilirubin a powerful and sustainable antioxidant within the cellular environment. frontiersin.org

Attenuation of Oxidative Stress Responses in Cellular Models (e.g., Alveolar Type II Pneumocytes)

The cytoprotective effects of bilirubin against oxidative stress have been demonstrated in various cellular models. A notable example is its protective role in alveolar type II pneumocytes, the cells responsible for producing pulmonary surfactant and repairing the alveolar epithelium. mdpi.comnih.gov In an in vitro model, low, non-toxic concentrations of bilirubin (specifically 400 nm) were shown to protect rat alveolar type II cells from oxidative stress-induced cell death under both hypoxic (low oxygen) and hyperoxic (high oxygen) conditions. mdpi.comnih.govresearchgate.net Bilirubin achieved this by attenuating the induction of cell death-associated genes and modulating redox-sensitive signaling pathways, including those mediated by Nrf2/Hif1α and NF-κB. mdpi.comnih.govresearchgate.net These findings suggest that bilirubin plays a crucial role in defending lung cells against oxidative injury. mdpi.comnih.gov

Anti-inflammatory Properties and Mechanisms

Beyond its antioxidant activity, bilirubin possesses significant anti-inflammatory properties. amegroups.orgamegroups.cn It can modulate inflammatory responses through various mechanisms. Bilirubin has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comdovepress.com It also down-regulates the expression of adhesion molecules on endothelial cells, which is a critical step in the infiltration of inflammatory cells into tissues. mdpi.com Furthermore, bilirubin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. biochemia-medica.comscielo.org.co In a sepsis animal model, bilirubin administration inhibited the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokines, leading to improved survival rates. mdpi.com These anti-inflammatory actions contribute to bilirubin's protective effects in a range of inflammatory conditions. dovepress.com

Role as a Metabolic Hormone and Signaling Molecule

Emerging research has redefined bilirubin as a metabolic hormone and a signaling molecule that can influence gene expression and physiological responses. biochemia-medica.comsrce.hr It has been identified as a direct ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism. dovepress.commdpi.comresearchgate.net The activation of PPARα by bilirubin leads to increased fat-burning, weight loss, and improved glucose homeostasis. mdpi.com Studies have shown that a significant portion of bilirubin-controlled gene activity in liver cells is dependent on PPARα. mdpi.com By binding to and activating receptors like PPARα, bilirubin can initiate gene transcription and alter cellular signaling pathways, thereby exerting effects on energy homeostasis, and demonstrating anti-atherogenic and antihypertensive properties. biochemia-medica.comsrce.hr This role as a signaling molecule highlights the multifaceted nature of bilirubin's physiological functions beyond its well-established antioxidant and anti-inflammatory roles. biochemia-medica.comsrce.hr

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα))

Bilirubin has been identified as a direct ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. nih.govnih.gov This interaction is a novel function for bilirubin, which was historically considered only an inert antioxidant. nih.gov Studies have demonstrated that bilirubin binds directly to the ligand-binding domain (LBD) of PPARα, thereby activating it. nih.govmdpi.com This binding is selective for PPARα, with no significant activation of the related PPARγ or PPARδ isoforms. researchgate.net

The interaction between bilirubin and PPARα is stabilized by hydrogen bonds with specific amino acid residues within the LBD. mdpi.com Mutational analysis has identified Threonine 283 and Alanine 333 as crucial for this binding. mdpi.com By acting as a PPARα agonist, bilirubin can be considered a metabolic hormone, influencing organismal energy balance. nih.govresearchgate.net

Modulation of Gene Transcription and Metabolic Pathways

The activation of PPARα by bilirubin initiates the transcription of a suite of genes involved in metabolic regulation. nih.gov In hepatocytes, approximately 95% of the gene expression modulated by bilirubin is mediated through PPARα. nih.gov This transcriptional control leads to an increase in the expression of genes responsible for fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), and a decrease in the expression of genes involved in fatty acid synthesis, like Fatty Acid Synthase (FAS). nih.gov

Furthermore, bilirubin's influence extends to glucose metabolism. In diabetic mouse models, treatment with bilirubin led to an increased expression of PPARγ and a subsequent decrease in blood glucose levels. nih.gov The activation of PPARγ enhances insulin (B600854) sensitivity by upregulating the expression of genes like Insulin Receptor Substrate 2 (Irs2). nih.gov This hormonal signaling role of bilirubin underscores its importance in maintaining metabolic homeostasis. nih.govresearchgate.net

Influence on Mitochondrial Activity and Lipid Metabolism in Cellular Systems

Bilirubin's activation of PPARα has profound effects on mitochondrial activity and lipid metabolism. nih.gov In white adipose tissue, bilirubin binding to PPARα increases the transcription of genes that promote fat burning, including Uncoupling Protein 1 (UCP1) and Adrenoceptor Beta 3 (ADRB3), and enhances the number of mitochondria. nih.gov This leads to a reduction in intracellular lipids through the β-oxidation of fatty acids. nih.gov

Studies in hyperbilirubinemic Gunn rats have shown sex-specific effects on lipid metabolism and mitochondrial biogenesis. Female Gunn rats exhibited reduced fat mass and hepatic triglyceride concentrations, which was associated with increased hepatic mitochondrial biogenesis. nih.gov At a more fundamental level, bilirubin can directly interact with mitochondrial membranes, altering their physical properties, which can influence membrane potential and the release of apoptotic factors like cytochrome c. nih.govnih.gov However, some studies suggest that at high concentrations, bilirubin can inhibit mitochondrial function. nih.gov

Table 1: Effects of Bilirubin on Gene Expression and Mitochondrial Function

Cellular Component Effect of Bilirubin Key Genes/Proteins Modulated Functional Outcome Supporting Evidence
Nuclear Receptors Direct binding and activationPPARαModulation of metabolic gene transcription nih.govmdpi.comresearchgate.net
Gene Transcription UpregulationCPT1, FGF21, UCP1, ADRB3Increased fatty acid oxidation, reduced adiposity nih.govnih.gov
Gene Transcription DownregulationFASDecreased fatty acid synthesis nih.gov
Mitochondria Increased biogenesis and function-Enhanced energy expenditure and fat burning nih.govnih.gov
Mitochondrial Membrane Physical perturbation-Altered membrane fluidity and permeability, potential for apoptosis induction nih.govnih.gov

Regulation of Cell Signaling Pathways

Bilirubin exerts significant regulatory effects on key intracellular signaling pathways that are central to cellular stress responses, inflammation, and survival.

Nrf2/Hif1α-Mediated Signaling

Bilirubin plays a crucial role in the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org It can covalently bind to Kelch-like ECH-associated protein 1 (KEAP1), which is the primary negative regulator of Nrf2. frontiersin.org This binding leads to the release and nuclear translocation of Nrf2, where it promotes the transcription of a variety of antioxidant genes. frontiersin.orgnih.gov This indirect antioxidant mechanism complements bilirubin's direct radical-scavenging activity. frontiersin.org

Bilirubin also influences the Hypoxia-Inducible Factor 1-alpha (Hif1α) pathway, which is the master regulator of the cellular response to low oxygen conditions. mdpi.com The expression of Biliverdin Reductase (BVR), the enzyme that produces bilirubin, is positively regulated by Hif1α stabilization. cuni.czportlandpress.com Studies have shown that bilirubin can attenuate oxidative stress-induced responses by influencing both Nrf2/Hif1α signaling. mdpi.comnih.gov

NFκB-Mediated Pathways

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. Bilirubin has been shown to exert anti-inflammatory effects by inhibiting this pathway. xiahepublishing.comnih.gov At physiological concentrations, bilirubin can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages. nih.gov This inhibition is achieved by reducing the phosphorylation of IκB-α, the inhibitor of NF-κB, and the p65 subunit of NF-κB itself. nih.gov

Biliverdin, the precursor to bilirubin, also suppresses NF-κB activation induced by TNF-α. frontiersin.org By inhibiting the NF-κB pathway, bilirubin can modulate the inflammatory response and protect against inflammation-related diseases. nih.gov

Influence on Cellular Apoptosis and Autophagy

Bilirubin has a complex and context-dependent influence on programmed cell death pathways, including apoptosis and autophagy. Unconjugated bilirubin (UCB) can induce apoptosis in various cell types, including developing neurons and certain cancer cells. nih.govnih.govresearchgate.net This pro-apoptotic effect is often mediated through the mitochondrial pathway. nih.gov UCB can cause the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade. nih.govnih.gov In some cancer cell lines, bilirubin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Conversely, in other contexts, bilirubin can have protective effects. For instance, in a model of oxidative stress in alveolar epithelial cells, low-dose bilirubin was shown to protect against cell death. mdpi.comnih.gov The effect of bilirubin on autophagy also appears to be cell-type specific. In human colon adenocarcinoma cell lines, bilirubin was found to significantly inhibit autophagy by suppressing the expression of key autophagy-related proteins like Beclin-1 and LC3B, while simultaneously increasing apoptosis. nih.gov However, in macrophages exposed to cigarette smoke extract, bilirubin was observed to alleviate necrosis and pyroptosis, another form of programmed cell death. tandfonline.com

Academic Research Methodologies and Advanced Techniques for Bilirubin 2 Analysis

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays are foundational techniques for bilirubin (B190676) analysis, relying on the principle that bilirubin absorbs light at a specific wavelength, and its reaction with certain reagents produces a colored product whose intensity is proportional to the bilirubin concentration. ortoalresa.com

The most widely used methods for bilirubin determination are based on the diazo reaction, first described by Ehrlich in 1883. iosrjournals.orgamegroups.org This method involves the reaction of bilirubin with a diazotized sulfanilic acid solution. ortoalresa.comiosrjournals.orgprecisionbiomed.in In this reaction, the diazo reagent reacts with bilirubin to form a colored product, azobilirubin, which can be measured spectrophotometrically. ortoalresa.comresearchgate.net

The reaction distinguishes between two main forms of bilirubin:

Direct Bilirubin: This fraction, primarily composed of conjugated bilirubin, reacts directly with the diazo reagent. amegroups.orgva.gov

Indirect Bilirubin: This is the unconjugated form of bilirubin, which requires the presence of an "accelerator" to react with the diazo reagent. amegroups.orgva.gov Accelerators such as caffeine (B1668208), sodium benzoate (B1203000), or methanol (B129727) are used to solubilize unconjugated bilirubin, allowing it to react and thus enabling the measurement of total bilirubin. amegroups.orgassaygenie.commsf.org

The Jendrassik-Grof method is a notable modification of the diazo reaction that utilizes caffeine benzoate as an accelerator. assaygenie.comantikoerper-online.de Automated assays based on the diazo method are common in clinical chemistry laboratories due to their simplicity and high-throughput capabilities. amegroups.orgassaygenie.com These automated methods often measure the absorbance of the resulting azobilirubin at approximately 530-550 nm. assaygenie.comantikoerper-online.de However, it's important to note that diazo methods can have limitations, including interference from hemolysis, lipemia, and paraproteins. amegroups.org

Table 1: Comparison of Diazo Method Variations

Method Accelerator Key Features
Ehrlich's Original Method None (for direct) Historical basis for diazo reactions. iosrjournals.org
Van den Bergh and Muller Alcohol Differentiated between direct and indirect reacting bilirubin. iosrjournals.org
Jendrassik-Grof Caffeine Benzoate An improved and widely used method. assaygenie.comantikoerper-online.de

| Automated Diazo Assays | Various (e.g., Cetrimide) | High-throughput analysis in clinical labs. precisionbiomed.in |

Direct spectrophotometry offers a simple and rapid method for bilirubin measurement, particularly in newborns. oup.com This technique is based on the direct measurement of bilirubin's absorbance at a specific wavelength, typically around 454 nm. oup.com To correct for interference from hemoglobin, which also absorbs light in this region, a second measurement is often taken at a wavelength where hemoglobin absorbs but bilirubin does not, such as 528 nm or 550 nm. oup.com The difference in absorbance at these two wavelengths is then used to calculate the bilirubin concentration. oup.com

A significant advantage of direct spectrophotometry is the small sample volume required and the speed of analysis. oup.com However, its application is generally limited to neonates (less than 2-3 weeks old) because other pigments like carotenoids, which are present in the serum of older infants and adults, also absorb light at 454 nm and can interfere with the measurement. oup.com Some direct spectrophotometric methods utilize a caffeine reagent, which helps to create a constant molar absorptivity of bilirubin, independent of the serum protein matrix. d-nb.info

Table 2: Wavelengths Used in Direct Spectrophotometry

Wavelength 1 (Bilirubin + Hemoglobin) Wavelength 2 (Hemoglobin Correction) Instrument Example
454 nm 528 nm General principle oup.com
460 nm 550 nm Leica instrument oup.com
463 nm 582 nm For simultaneous bilirubin and HbO2 determination d-nb.info

Diazo Methods (e.g., Ehrlich's Reaction, Automated Assays)

Chromatographic Separation Techniques

Chromatographic techniques provide a more detailed analysis of bilirubin by separating it into its various fractions. nih.gov High-performance liquid chromatography (HPLC) is considered the gold standard for this purpose, though it is less practical for routine clinical use. amegroups.orgnih.gov

HPLC allows for the separation and quantification of the four main bilirubin fractions: unconjugated bilirubin (α-bilirubin), monoconjugated bilirubin (β-bilirubin), diconjugated bilirubin (γ-bilirubin), and delta-bilirubin (δ-bilirubin), which is covalently bound to albumin. nih.govtandfonline.com This detailed fractionation is valuable for research and for understanding the complex patterns of hyperbilirubinemia. nih.gov Various HPLC methods have been developed, differing in the type of column, mobile phase, and sample preparation. nih.govnih.gov The separated bilirubin species are typically detected by their absorbance at around 450 nm. nih.gov

A common approach for bilirubin analysis is reversed-phase HPLC, often utilizing a C18 column. researchgate.net This technique separates bilirubin and its conjugates based on their hydrophobicity. An isocratic reversed-phase C18 HPLC method, for instance, can separate biliverdin (B22007) and bilirubin within 11 minutes. researchgate.net Another method uses a gradient elution to separate nine different bilirubin conjugates, as well as unconjugated bilirubin. nih.gov The development of simplified HPLC procedures, such as those using a polyacryl ester column (Micronex RP-30), has made the technique more accessible for routine clinical evaluation. nih.gov These methods can quantify the different bilirubin fractions even in serum with normal total bilirubin concentrations. nih.gov

Table 3: Examples of HPLC Methods for Bilirubin Fractionation

HPLC Method Column Type Key Separation Achieved Reference
Lauff et al. (1981) Reversed-Phase Separation of four major bilirubin fractions in serum. nih.gov nih.gov
Adachi et al. (1988) Micronex RP-30 (polyacryl ester) Separation of five fractions including photoderivatives. nih.gov nih.gov
Goresky et al. (1989) Reversed-Phase Separation of nine bilirubin conjugates and unconjugated bilirubin. nih.gov nih.gov

High-Performance Liquid Chromatography (HPLC) for Bilirubin Fractions

Enzymatic Quantification Methods

Enzymatic methods for bilirubin analysis utilize the enzyme bilirubin oxidase, which catalyzes the oxidation of bilirubin to biliverdin, leading to a decrease in the yellow color. nih.govnih.gov This change in absorbance at approximately 450 nm is measured to determine the bilirubin concentration. nih.gov

These methods can be adapted to measure different bilirubin fractions based on the differential reactivity of the enzyme at various pH levels and in the presence or absence of detergents like sodium dodecyl sulfate (B86663) (SDS). nih.gov For example, at an alkaline pH (e.g., pH 10.0) and without detergents, bilirubin oxidase selectively oxidizes conjugated bilirubin (Bc). nih.govnih.gov In contrast, total bilirubin can be measured at a slightly alkaline pH (e.g., pH 8.0) in the presence of SDS, which makes all bilirubin fractions accessible to the enzyme. nih.gov Some enzymatic methods are coupled with a diazo reaction to determine the delta-bilirubin fraction. nih.gov

Enzymatic assays are generally specific and are not affected by high concentrations of hemoglobin. nih.gov They offer an alternative to traditional diazo methods and can be automated for clinical use. nih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
Bilirubin(2-)
Biliverdin
Urobilinogen (B88839)
Azobilirubin
Sulfanilic acid
Sodium nitrite
Caffeine
Sodium benzoate
Methanol
Cetrimide
Hemoglobin
Carotenoids
Albumin
Unconjugated bilirubin
Monoconjugated bilirubin
Diconjugated bilirubin
Delta-bilirubin
Bilirubin oxidase
Sodium dodecyl sulfate (SDS)
Heptanesulfonic acid
Acetonitrile
Mesobilirubin IX alpha
Ethyl anthranilate
UDP-bilirubin transferase
p-dimethylaminobenzaldehyde
Stercobilin
Stercobilinogen
Urobilin (B239242)
Bilirubin diglucuronide
Bilirubin monoglucuronide
Bilirubin monoglucoside
Bilirubin diglucoside
Bilirubin monoxyloside
Bilirubin dixyloside
n-octyl-β-d-thioglucoside (OTG)
2,5-dichlorobenzene diazonium
3-nitroaniline
3-methyl-2-benzothiazolinone hydrazone hydrochloride
Vanadate (B1173111)
Peroxidase
Fluorescein

Bilirubin Oxidase and Vanadate Oxidase Methods

Enzymatic and oxidation methods are cornerstones of bilirubin analysis, offering specific and reliable quantification.

Bilirubin Oxidase Method

The bilirubin oxidase method is an enzymatic assay that relies on the catalytic activity of the enzyme bilirubin oxidase (EC 1.3.3.5). This enzyme catalyzes the oxidation of bilirubin to biliverdin, a green-colored compound, with the concomitant reduction of oxygen to water. creative-enzymes.comcreative-enzymes.com The principle of this assay involves measuring the decrease in absorbance at approximately 450 nm, which corresponds to the consumption of bilirubin. nih.gov

The reaction can be summarized as follows: Bilirubin + O₂ → Biliverdin + H₂O sigmaaldrich.com

This method can be adapted to differentiate between total and direct bilirubin by altering the pH of the reaction. Total bilirubin is oxidized at a neutral pH of around 7.2, while direct (conjugated) bilirubin is preferentially oxidized at an acidic pH of approximately 3.7. nih.gov The specificity of the enzyme for bilirubin has been verified through techniques like high-performance liquid chromatography (HPLC), confirming that the enzyme specifically targets bilirubin. nih.gov

Key characteristics of the bilirubin oxidase method include:

High Specificity: The enzyme's specific action on bilirubin minimizes interference from other substances in the sample. nih.gov

pH-Dependent Selectivity: Allows for the differential measurement of bilirubin fractions. nih.gov

Linearity: The results show a linear relationship with bilirubin concentrations up to certain levels, for instance, at least 250 mg/L for total bilirubin and 150 mg/L for direct bilirubin. nih.gov

However, the presence of substances like hemoglobin and lipids can sometimes affect the accuracy of this method. amegroups.org

Vanadate Oxidase Method

The vanadate oxidase method is a chemical oxidation technique used for the determination of bilirubin. ugandachemical.comnih.gov In this method, vanadate (typically in the form of vanadate ions) acts as an oxidizing agent, converting the yellow-colored bilirubin to the green-colored biliverdin. dmbj.org.rsalphalabs.co.uk The change in absorbance, measured spectrophotometrically, is proportional to the bilirubin concentration. dmbj.org.rs

This method is considered a simple and rapid alternative to the traditional diazo method, especially in samples where interfering substances are present. nih.gov It has demonstrated a strong correlation with both the diazo and bilirubin oxidase methods. nih.govalphalabs.co.uk

Advantages of the vanadate oxidase method include:

Reduced Interference: It is less affected by hemolysis and lipemia compared to diazo methods. nih.gov

Wider Analytical Range: Offers a broader range for measurement, which is particularly beneficial for neonatal samples. nih.gov

Good Correlation: Shows excellent correlation with established methods like the diazo method (r = 0.99-1.00). nih.gov

Advanced Detection Modalities

Beyond traditional spectrophotometry, several advanced detection modalities have been developed to enhance the sensitivity and specificity of Bilirubin(2-) analysis.

Chemiluminescence

Chemiluminescence (CL) assays for bilirubin are based on the emission of light from a chemical reaction. These methods are known for their simplicity, speed, and high sensitivity. researchgate.net One approach involves the inhibitory effect of bilirubin on a known chemiluminescent system. For example, bilirubin can inhibit the light emission from the lucigenin-hydrogen peroxide system in an alkaline medium. nih.gov The decrease in CL intensity is directly proportional to the bilirubin concentration. nih.gov This flow injection analysis (FIA) combined method has a reported detection limit of approximately 7.88 ng/mL. nih.gov

Other chemiluminescence systems used for bilirubin detection include reactions with reagents like sodium hypochlorite/N-bromosuccinimide, peroxynitrous acid, and peroxynitrite. researchgate.net The combination of CL with flow injection techniques has been successfully applied to determine bilirubin in biological fluids. researchgate.net

Fluorimetry

Fluorimetric methods for bilirubin analysis leverage the fluorescent properties of bilirubin or its derivatives. Unconjugated bilirubin itself is not highly fluorescent, but its fluorescence can be enhanced upon binding to albumin or by reacting with certain fluorescent probes. amegroups.orgnih.gov

Several fluorimetric approaches have been developed:

Enzymatic-Fluorimetric Methods: These methods couple the enzymatic reaction of bilirubin oxidase with fluorescence detection. The change in fluorescence during the enzymatic reaction, which can be due to the formation of fluorescent products, is measured. tib.eu Excitation at 240 nm and emission at 440 nm have been used in such assays. tib.eu

Fluorescent Probes: Various fluorescent probes have been utilized for bilirubin detection. iitg.ac.in For instance, a method using the fluorescent dye Direct Yellow 7, which binds to the same sites on albumin as bilirubin, has been developed to measure the bilirubin-binding capacity of albumin. nih.gov Nitrogen-doped carbon dots have also been employed as fluorescent probes, where the fluorescence is quenched by bilirubin, with a limit of detection reported to be 1.97 nM. researchgate.net Another approach uses the eel protein, UnaG, which becomes fluorescent upon binding to bilirubin, providing a sensitive assay for total bilirubin. researchgate.netnih.gov

Thermal Lens Spectrometric Detection

Thermal Lens Spectrometry (TLS) is a highly sensitive thermo-optical technique used for detecting analytes at very low concentrations. journaldephysique.orgictp.it It relies on the measurement of the refractive index change in a sample caused by the absorption of energy from a laser beam. ictp.it This technique is particularly advantageous for non-fluorescent or weakly fluorescent compounds. ictp.it

When coupled with High-Performance Liquid Chromatography (HPLC), TLS provides an ultra-sensitive method for bilirubin analysis. nih.gov An HPLC-TLS system has been used for the direct analysis of free bilirubin isomers (XIII-α, IX-α, and III-α) in serum. ictp.itnih.gov

Key features of the HPLC-TLS method for bilirubin analysis include:

Ultra-High Sensitivity: Achieves very low limits of detection (LOD) and quantitation (LOQ), reported to be 90 pM and 250 pM, respectively. ictp.itnih.gov

High Precision and Accuracy: Demonstrates high correlation coefficients (R² > 0.997) over a broad linear range. nih.gov

Enhanced Sensitivity: The sensitivity is reported to be 20-fold higher than a comparable HPLC method with a diode array detector (DAD). nih.gov

TLS has also been instrumental in studying the transport of bilirubin across cell membranes at physiological concentrations that are below the detection limits of conventional techniques. nih.govjournaldephysique.org

Piezoelectric Effect-Based Detection

Piezoelectric biosensors utilize the principle of the piezoelectric effect, where a change in mass on the surface of a piezoelectric crystal results in a detectable change in its oscillation frequency. mdpi.comresearchgate.net This mass-sensitive technique is employed for real-time detection of biomolecular interactions. mdpi.com

For bilirubin detection, Quartz Crystal Microbalance (QCM) sensors are often used. researchgate.netresearchgate.net These sensors can be modified with molecularly imprinted polymers (MIPs) that create specific recognition sites for bilirubin. mdpi.com

Examples of piezoelectric bilirubin sensors include:

Bilirubin-Imprinted Titania Film: A QCM sensor modified with a bilirubin-imprinted titania film has been developed, showing high selectivity and a wide linear range (0.1–50 μM) with a detection limit of 0.05 μM. researchgate.netnih.gov

Molecularly Imprinted Hydroxyapatite (B223615) Film: Another QCM sensor used a molecularly imprinted hydroxyapatite (HAP) film, which demonstrated a broad linear range (0.05–80 μM) and a low detection limit of 0.01 μM. researchgate.netnih.gov

These piezoelectric sensors offer a non-enzymatic and highly selective approach for bilirubin detection in various samples, including serum. mdpi.comresearchgate.net

In Vitro Experimental Systems for Mechanistic Studies

In vitro experimental systems are indispensable for elucidating the molecular mechanisms of bilirubin metabolism, transport, and toxicity. These systems provide controlled environments to study specific cellular and molecular processes without the complexities of a whole organism.

Commonly used in vitro models include:

Primary Hepatocyte Cultures: Considered the "gold standard" for in vitro liver studies, primary hepatocytes maintain many of their functional activities for a period, allowing for the investigation of enzyme induction, inhibition, and metabolic pathways. nih.gov However, their use is limited by factors such as cost, short lifespan, and variability between donors. mdpi.com

Hepatoma Cell Lines: Immortalized cell lines, such as the HepG2 cell line, are widely used models. mdpi.com They offer the advantage of being readily available and having a longer lifespan in culture. These cells have been used to study bilirubin uptake and the function of transporters like bilitranslocase. nih.govjournaldephysique.org

Overexpressing Cell Systems: Cell lines, such as HEK293, can be genetically engineered to overexpress specific transporter proteins (e.g., OATP1B1, OATP1B3, MRP2). nih.gov These systems are crucial for studying the specific role of individual transporters in bilirubin uptake and efflux. nih.gov

Three-Dimensional (3D) Culture Models: To better mimic the in vivo environment, 3D culture systems like spheroids are being developed. frontiersin.org Spheroid cultures can improve cell density, polarity, and maintain liver-specific functions for longer periods, making them suitable for studying bile production and toxicity. frontiersin.org

Animal-Derived Primary Cells: Primary cells from animal models, such as the Gunn rat (a model for hyperbilirubinemia), are valuable for studying the cellular effects of long-term exposure to high bilirubin levels. frontiersin.org For instance, aortic endothelial cells and podocytes from Gunn rats have been used to investigate the protective effects of bilirubin against metabolic damage. frontiersin.org

These in vitro systems, often combined with the advanced analytical techniques described above, are fundamental to advancing our understanding of the complex biology of Bilirubin(2-).

Table of Research Findings

Methodology Technique Key Findings/Characteristics Limit of Detection (LOD) / Quantitation (LOQ)
Enzymatic/Oxidation Bilirubin OxidasepH-dependent selectivity for total and direct bilirubin. nih.gov-
Vanadate OxidaseLess interference from hemolysis and lipemia. nih.gov-
Advanced Detection ChemiluminescenceBased on inhibition of lucigenin-H₂O₂ system. nih.govLOD: ~7.88 ng/mL nih.gov
Fluorimetry (N-doped carbon dots)Fluorescence quenching by bilirubin. researchgate.netLOD: 1.97 nM researchgate.net
Thermal Lens Spectrometry (HPLC-TLS)Ultra-high sensitivity for free bilirubin isomers. ictp.itnih.govLOD: 90 pM, LOQ: 250 pM ictp.itnih.gov
Piezoelectric (QCM with imprinted HAP)Wide linear range for bilirubin detection. researchgate.netnih.govLOD: 0.01 μM researchgate.netnih.gov

Cell Culture Models (e.g., Hepatocytes, HEK293 cells, Alveolar Epithelial Cells)

Cell culture models are indispensable tools for dissecting the molecular mechanisms of bilirubin metabolism and transport. These in vitro systems allow for controlled experiments that can elucidate the function of specific proteins and pathways in a cellular context.

Hepatocytes: Primary hepatocytes are considered the gold standard for studying liver-specific functions, including bilirubin uptake, conjugation, and excretion. Studies using sandwich-cultured rat hepatocytes have been instrumental in confirming the role of transporters like Mrp2 in the canalicular secretion of bilirubin glucuronides. nih.gov For instance, these models have demonstrated that bilirubin glucuronides can inhibit the Mrp2-mediated secretion of other compounds, providing insights into competitive transport processes at the bile canalicular membrane. nih.gov The use of primary rat hepatocytes has also been crucial in studying the uptake of bilirubin, with experiments showing the effects of inhibitors on this process. natap.org

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile platform for studying the function of specific transport proteins due to their low endogenous transporter expression. By transfecting these cells with genes encoding specific transporters, researchers can isolate and characterize the transporter's role in bilirubin handling. For example, HEK293 cells expressing the organic anion-transporting polypeptide OATP1B1 (also known as OATP2 or LST-1) have been used to demonstrate the high-affinity uptake of unconjugated bilirubin, as well as its monoglucuronide and diglucuronide forms. nih.govcapes.gov.br These studies have provided specific kinetic parameters for transport, such as K_m_ values. nih.govcapes.gov.br However, some conflicting reports exist, with other studies showing low or no significant uptake of bilirubin in OATP1B1-transfected HEK293 cells, highlighting the complexities of these experimental systems. nih.govobgynkey.com Similarly, HEK293 cells have been used to investigate the role of other transporters like OATP1B3 and MRP2 in bilirubin transport. nih.govnatap.orgobgynkey.com

Alveolar Epithelial Cells: The study of bilirubin's effects extends beyond the liver, with research exploring its impact on lung cells. In vitro studies using cultured rat alveolar epithelial cells type II (AEC II) have investigated the dual nature of bilirubin as both an antioxidant and a potential toxin. nih.govmdpi.comresearchgate.net These studies have shown that at low, non-cytotoxic concentrations, bilirubin can protect alveolar cells from oxidative stress-induced injury. nih.govmdpi.comresearchgate.net Conversely, elevated levels of bilirubin have been shown to contribute to alveolar epithelial cell injury, leading to cell cycle interruption and apoptosis. amegroups.org These cell models are crucial for understanding the pathophysiological role of bilirubin in lung diseases like Acute Respiratory Distress Syndrome (ARDS). amegroups.org

Membrane Vesicle Transport Assays

Membrane vesicle transport assays are a powerful tool for studying the transport of substrates across a biological membrane, independent of cellular metabolism and other transport systems. These assays typically use inside-out membrane vesicles prepared from cells overexpressing a specific transporter.

Vesicular transport assays have been pivotal in characterizing the ATP-dependent transport of bilirubin conjugates by members of the ATP-binding cassette (ABC) transporter superfamily. solvobiotech.compharmtox.nl For example, inside-out membrane vesicles isolated from HEK293 cells overexpressing Multidrug Resistance Protein 2 (MRP2) are used to study the transport of bilirubin conjugates. pharmtox.nlcell4pharma.com These assays have demonstrated that MRP2 mediates the ATP-dependent transport of substrates like bilirubin glucuronides. solvobiotech.comcell4pharma.com

Similarly, studies using sinusoidal rat liver plasma membrane vesicles have been used to investigate the transport of bilirubin and its conjugates. These experiments have shown that bilirubin can inhibit the transport of other organic anions, such as sulfobromophthalein (B1203653) (BSP) and bilirubin diglucuronide (BDG), indicating competition for the same transport systems. nih.gov Vesicular transport assays using membranes from cells expressing MRP3 have also been employed to validate predictions of MRP3 inhibitors. solvobiotech.com The separation of canalicular and basolateral liver plasma membrane vesicles allows for the distinct characterization of transport processes at each pole of the hepatocyte. solvobiotech.com

Isolated Protein Binding Studies (e.g., Albumin Affinity)

Investigating the binding of bilirubin to isolated proteins is crucial for understanding its transport and disposition in the body. Bilirubin is highly hydrophobic and binds tightly to plasma albumin for transport in the blood. nih.gov

Fluorescence spectrometry has been used to measure the direct binding of bilirubin to isolated membrane proteins, such as the Organic Anion Binding Protein (OABP) from rat liver sinusoidal plasma membrane vesicles. nih.gov These studies have provided estimates of the dissociation constant (K_d_), offering a quantitative measure of binding affinity. nih.gov

The interaction between bilirubin and albumin is a key factor in its hepatic uptake. Studies using HEK293 cells expressing OATP transporters have investigated how these transporters extract bilirubin from albumin before transport into the cell. nih.gov For instance, OATP2 (OATP1B1) was shown to mediate high-affinity uptake of unconjugated bilirubin even in the presence of albumin, whereas OATP8 (OATP1B3) showed a different capacity to extract substrates from albumin. nih.gov

Recombinant Enzyme Expression and Characterization (e.g., UGT1A1, Beta-Glucuronidase, BilR)

The expression of recombinant enzymes allows for detailed characterization of their catalytic activity and substrate specificity in a controlled environment, free from other cellular components.

UGT1A1: Uridine (B1682114) 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) is the primary enzyme responsible for the glucuronidation of bilirubin in the liver. jst.go.jp Recombinant UGT1A1 expressed in systems like baculovirus-infected Sf9 insect cells or HEK293 cells has been extensively used to study its enzymatic properties. helsinki.finih.gov These studies have been crucial for understanding the kinetics of bilirubin glucuronidation, determining kinetic parameters like K_m_ and V_max_, and investigating the effects of genetic mutations on enzyme activity. jst.go.jphelsinki.finih.gov For example, functional analysis of mutant UGT1A1 enzymes expressed in insect cells has helped to correlate genotype with the severity of hyperbilirubinemia in Crigler-Najjar syndrome. helsinki.fi

Beta-Glucuronidase: This enzyme catalyzes the hydrolysis of β-glucuronides, including bilirubin glucuronides. sigmaaldrich.com Recombinant β-glucuronidase from sources like Clostridium perfringens and Escherichia coli has been expressed and purified to study its enzymatic properties. mdpi.comnih.govjst.go.jp Studies with the recombinant enzyme have determined its optimal pH and temperature, as well as the effects of various metal ions on its activity. mdpi.comnih.gov Recombinant E. coli expressing β-glucuronidase has also been used for the whole-cell transformation of conjugated bilirubin in pig bile to unconjugated bilirubin. mdpi.comnih.gov

Biliverdin Reductase (BilR): Biliverdin reductase catalyzes the final step in heme degradation, the reduction of biliverdin to bilirubin. The enzyme has been studied using recombinant forms to understand its kinetic properties and inhibition. nih.gov Structural and kinetic studies on biliverdin IXβ reductase (BLVRB) have elucidated its active site and catalytic mechanism. mdpi.com These studies often use recombinant BLVRB to test the inhibitory effects of various compounds. mdpi.com

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies provide quantitative data on the efficiency of enzymatic reactions and the mechanisms by which inhibitors affect enzyme activity.

UGT1A1: Kinetic studies of bilirubin glucuronidation by recombinant UGT1A1 have established that the reaction follows Michaelis-Menten kinetics. jst.go.jpnih.gov These studies have determined the apparent K_m_ value for bilirubin to be approximately 0.2 µM under optimized assay conditions. nih.gov Inhibition studies are critical for assessing the potential of drug candidates to cause hyperbilirubinemia by inhibiting UGT1A1. nih.govnih.gov Various natural compounds have been evaluated for their inhibitory effects on UGT1A1, with studies determining IC_50_ and K_i_ values and the type of inhibition (e.g., mixed inhibition). researchgate.netresearchgate.net

Beta-Glucuronidase: Kinetic studies of purified human liver β-glucuronidase have determined its Michaelis constants for substrates like phenolphthalein (B1677637) glucuronic acid and conjugated bilirubin. nih.govkarger.com Inhibition studies have shown that compounds like D-glucaro-1,4-lactone act as competitive inhibitors. nih.govkarger.com Furthermore, conjugated bilirubin has been shown to act as a noncompetitive inhibitor of the enzyme's activity on other substrates. nih.govkarger.com L-aspartic acid has been identified as a novel competitive inhibitor of β-glucuronidase. nih.gov

Biliverdin Reductase (BilR): Kinetic studies of biliverdin reductase have revealed that the enzyme follows a random order of substrate addition and product release. nih.gov Product inhibition patterns with bilirubin and NAD(P) have been used to deduce the reaction mechanism. nih.gov Inhibition studies have identified competitive inhibitors with respect to the coenzyme. nih.gov For biliverdin IXβ reductase (BLVRB), kinetic studies have established an ordered sequential mechanism for substrate binding and product dissociation. portlandpress.com Various compounds, including xanthene dyes, have been shown to act as noncompetitive inhibitors of BLVRB. mdpi.com

In Vivo Experimental Models for Biological Mechanism Elucidation

Transporter-Deficient Animal Models (e.g., Mice with OATP1B1/1B3 or MRP2/MRP3 deficiencies)

Animal models with genetic deficiencies in specific transporters are invaluable for understanding the in vivo roles of these proteins in bilirubin disposition and the pathophysiology of related diseases.

OATP1B1/1B3 Deficient Models: Mice lacking the murine orthologue of human OATP1B1 and OATP1B3, Oatp1a/1b, have been instrumental in demonstrating the importance of these transporters in the hepatic uptake of both unconjugated and conjugated bilirubin. mdpi.com These knockout mice exhibit increased plasma levels of bilirubin. mdpi.com Further studies using transgenic mice with liver-specific expression of human OATP1B1 or OATP1B3 in the Oatp1a/1b-deficient background have shown that the human transporters can rescue the hyperbilirubinemic phenotype, confirming their role in bilirubin reabsorption from the blood. mdpi.comfrontiersin.org These models have been crucial in elucidating the "liver-blood shuttle" mechanism, where MRP3 secretes bilirubin conjugates into the blood, and OATP1B1/1B3 mediate their reuptake into the liver. jci.orgresearchgate.net

MRP2/MRP3 Deficient Models:

MRP2 Deficiency: Mice with a targeted deletion of the Abcc2 gene (Mrp2-/- mice) serve as a model for Dubin-Johnson syndrome. psu.edutaconic.com These mice exhibit hyperbilirubinemia, with increased levels of bilirubin and its glucuronides in serum and urine, and a significant reduction in the biliary excretion of bilirubin glucuronides. psu.edu These models have been used to study compensatory mechanisms, such as the induction of other transporters like Mrp4. psu.edu The Eisai hyperbilirubinemic rat (EHBR) and transport-deficient (TR-) rat strains, which have natural mutations in the Abcc2 gene, are also widely used models of Mrp2 deficiency. solvobiotech.comsolvobiotech.com

MRP3 Deficiency: Mrp3-/- mice have been used to study the role of this basolateral transporter in the efflux of bilirubin conjugates from the liver back into the blood. nih.gov Studies in mice deficient in both Oatp1a/1b and Mrp3 showed a marked decrease in plasma bilirubin glucuronide levels, confirming MRP3's role in this efflux pathway. frontiersin.org In conditions of impaired biliary excretion due to MRP2 deficiency, MRP3 is often upregulated as a compensatory mechanism to transport bilirubin glucuronides into the blood. solvobiotech.com

Interactive Data Table: Key Research Findings in Bilirubin(2-) Analysis

Methodology/Model Key Protein/System Finding Reference
Cell Culture Hepatocytes Confirmed Mrp2-mediated secretion of bilirubin glucuronides. nih.gov
Cell Culture HEK293 + OATP1B1 Demonstrated high-affinity uptake of bilirubin and its conjugates. nih.govcapes.gov.br
Cell Culture Alveolar Epithelial Cells Low-dose bilirubin protects against oxidative stress. nih.govmdpi.comresearchgate.net
Membrane Vesicles MRP2-expressing vesicles Characterized ATP-dependent transport of bilirubin conjugates. solvobiotech.comcell4pharma.com
Isolated Protein Binding OABP Determined dissociation constant for bilirubin binding. nih.gov
Recombinant Enzyme UGT1A1 Established Michaelis-Menten kinetics for bilirubin glucuronidation. jst.go.jpnih.gov
Recombinant Enzyme β-Glucuronidase Characterized enzymatic properties and use in biotransformation. mdpi.comnih.gov
Enzyme Kinetics UGT1A1 Inhibition Identified various natural compounds as inhibitors. researchgate.netresearchgate.net
Animal Model Oatp1a/1b -/- mice Showed importance of OATP1B transporters in hepatic bilirubin uptake. mdpi.com
Animal Model Mrp2 -/- mice Demonstrated role of MRP2 in biliary excretion of bilirubin glucuronides. psu.edu
Animal Model Mrp3 -/- mice Confirmed MRP3's role in bilirubin conjugate efflux to blood. frontiersin.org

Genetic Models of Bilirubin Metabolism Disorders (e.g., Gunn Rat)

Animal models are indispensable tools for investigating the pathophysiology of human diseases and for developing novel therapeutic strategies. In the study of bilirubin metabolism, several genetic models have been established that replicate the key features of human hereditary hyperbilirubinemia syndromes.

The most notable of these is the Gunn rat , a mutant strain of Wistar rat that serves as an excellent animal model for Crigler-Najjar syndrome type I. Current time information in IN.nih.govnih.gov This autosomal recessive disorder is characterized by severe unconjugated hyperbilirubinemia due to a profound deficiency in hepatic UDP-glucuronosyltransferase 1A1 (UGT1A1) activity. nih.govnih.gov The genetic basis for the phenotype in the Gunn rat is a single guanosine (B1672433) base deletion in the Ugt1a1 gene. nih.govpnas.orgkyoto-u.ac.jp This deletion causes a frameshift mutation, leading to a premature stop codon and the synthesis of a truncated, non-functional UGT1A1 enzyme. nih.govpnas.org Consequently, homozygous (jj) Gunn rats completely lack the ability to conjugate bilirubin, resulting in lifelong severe jaundice and the risk of bilirubin-induced neurological damage (kernicterus), closely mimicking the human condition. nih.govsite123.menih.gov This model has been instrumental in understanding bilirubin toxicity and in the experimental development of therapies such as phototherapy and gene therapy. nih.govoup.com

To study the milder hyperbilirubinemia seen in Gilbert's syndrome , humanized mouse models have been developed. researchgate.netnih.gov Gilbert's syndrome is often associated with a polymorphism in the promoter region of the UGT1A1 gene (specifically the UGT1A128 allele), which leads to reduced enzyme expression and activity. researchgate.netnih.gov Researchers have created transgenic mice with an inactivated endogenous Ugt1 gene that express the human UGT1 locus carrying the UGT1A128 allele. nih.govpnas.org These mice exhibit moderately elevated levels of unconjugated bilirubin compared to their wild-type counterparts, successfully replicating the benign hyperbilirubinemia characteristic of Gilbert's syndrome. nih.govpnas.org These models are valuable for investigating the influence of this common polymorphism on drug metabolism and its potential protective effects against diseases linked to oxidative stress. researchgate.netnih.govnih.gov

Table 1: Genetic Animal Models of Bilirubin Metabolism Disorders
Model OrganismHuman Disorder ModeledAffected GeneGenetic DefectResulting Phenotype
Gunn Rat (Rattus norvegicus)Crigler-Najjar Syndrome, Type IUgt1a1Single guanosine deletion causing a frameshift mutation. nih.govpnas.orgkyoto-u.ac.jpComplete absence of UGT1A1 activity; severe unconjugated hyperbilirubinemia. nih.govcrigler-najjar.fr
Humanized UGT1 Mouse (Mus musculus)Gilbert's SyndromeHuman UGT1A128Transgenic expression of the human UGT1A128 allele with a (TA) insertion in the promoter. nih.govnih.govReduced UGT1A1 expression; mild to moderate unconjugated hyperbilirubinemia. nih.govpnas.org

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Inhibitor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become crucial for elucidating the interactions between Bilirubin(2-) and the enzymes responsible for its metabolism at an atomic level. These techniques provide insights into binding mechanisms that are often difficult to capture through experimental methods alone.

Molecular docking is used to predict the preferred orientation of a ligand (like bilirubin) when it binds to a receptor, such as the UGT1A1 enzyme. researchgate.net Studies have used homology models of human UGT1A1 to simulate its docking with bilirubin and its co-substrate, UDP-glucuronic acid (UDPGA). researchgate.nettaylorandfrancis.com These simulations have identified key amino acid residues within the enzyme's active site that are critical for substrate recognition and binding. taylorandfrancis.comtaylorandfrancis.com For instance, residues such as Serine 65, Tyrosine 67, Arginine 69, and Aspartic acid 119 have been identified as responsible for recognizing bilirubin, while a different set of residues interacts with UDPGA. taylorandfrancis.com Docking studies also help in understanding how various inhibitors might compete with bilirubin for the same binding site. acs.orgresearchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the enzyme-ligand complex over time. easletters.comniscair.res.in This provides a dynamic view of the binding process, revealing conformational changes in the enzyme and the stability of the interaction. researchgate.net MD simulations have been employed to explore the flexibility of the UGT1A1 substrate-binding pocket and to confirm the stability of key catalytic residues, such as Histidine 39, which is thought to be essential for the glucuronidation reaction. researchgate.net Other simulations have investigated the transport and aggregation behavior of bilirubin, for example, its interaction with carbon nanotubes or its effect on pro-apoptotic proteins, demonstrating the broad applicability of these computational techniques. easletters.comniscair.res.in

Table 2: Key UGT1A1 Residues in Substrate/Cofactor Interaction Identified via Molecular Docking
MoleculeInteracting UGT1A1 ResiduesReference
Bilirubin (Acceptor Substrate)65S, 67Y, 69R, 119D taylorandfrancis.com
UDP-glucuronic acid (UDPGA) (Donor Substrate)38S, 39H, 221F, 374G, 394F, 396D taylorandfrancis.com

Comparative Genomics for Enzyme and Transporter Identification

Comparative genomics, which involves comparing the genomic features of different organisms, is a powerful tool for discovering novel genes and understanding the evolutionary history of metabolic pathways, including that of bilirubin.

A significant recent discovery enabled by comparative genomics is the identification of the gut microbial enzyme responsible for converting bilirubin to urobilinogen. nih.govbiorxiv.org For decades, this enzyme was unknown. By comparing the genomes of bacterial species that can reduce bilirubin with those that cannot, researchers identified a candidate gene, which they named bilirubin reductase (BilR) . nih.govbiorxiv.orgnews-medical.net They confirmed that expressing the bilR gene in E. coli conferred the ability to reduce bilirubin. nih.gov Further genomic analysis revealed that bilR is predominantly found in bacteria belonging to the Firmicutes phylum and is a common feature in the gut microbiome of healthy human adults. biorxiv.orgresearchgate.netharvard.edu

Comparative genomics has also provided profound insights into the evolution of the enzymes and transporters involved in bilirubin homeostasis. The UDP-glucuronosyltransferase (UGT) gene family, particularly the UGT1 locus, shows evidence of "birth-and-death" evolution, with lineage-specific gene duplications and losses across different vertebrate species. oup.comnih.gov For example, carnivorous species like those in the Felidae (cat) family, which have low exposure to plant toxins, have experienced gene loss in the UGT1A subfamily. oup.combiorxiv.org This evolutionary divergence highlights how diet and environment can shape an organism's metabolic capabilities.

Similarly, genome-wide association studies (GWAS) and comparative analyses have been crucial in identifying and confirming the roles of membrane transporters. jianhaidulab.com Genes from the SLCO (solute carrier organic anion transporter) and ABC (ATP-binding cassette) superfamilies, such as SLCO1B1, SLCO1B3, and ABCC2 (encoding MRP2), have been robustly linked to bilirubin transport. nih.govrcaap.ptresearchgate.net Genetic variations in these transporter genes are responsible for hereditary conjugated hyperbilirubinemia syndromes like Rotor and Dubin-Johnson syndromes. rcaap.pt

Table 3: Enzymes and Transporters in Bilirubin Metabolism Identified or Characterized Through Genomic Approaches
Gene/ProteinFunctionGenomic ApproachReference
BilR (Bilirubin Reductase)Reduces bilirubin to urobilinogen in the gut.Comparative genomics of gut bacteria. nih.govbiorxiv.org news-medical.net
UGT1A1Conjugates bilirubin with glucuronic acid in the liver.Phylogenetic and synteny analysis across species. oup.comnih.gov biorxiv.org
SLCO1B1 / SLCO1B3 (OATP1B1 / OATP1B3)Mediate uptake of bilirubin into hepatocytes.Genome-wide association studies (GWAS). jianhaidulab.com rcaap.pt
ABCC2 (MRP2)Transports conjugated bilirubin into bile.Identification of disease-causing mutations (Dubin-Johnson Syndrome). rcaap.pt nih.gov

Future Research Directions and Unresolved Academic Questions

Elucidation of Novel Bilirubin(2-) Transport Mechanisms

The journey of bilirubin(2-) through the body is a complex process involving multiple transport proteins. While passive diffusion and receptor-mediated endocytosis are known mechanisms for its uptake into hepatocytes, the specific carriers involved in its transport into the nucleus remain largely unknown. nih.govsemanticscholar.org Recent research has shed light on the role of the ABCC2 transporter, also known as multidrug resistance-associated protein 2 (MRP2), in the canalicular secretion of conjugated bilirubin (B190676). nih.govcas.cn Cryo-electron microscopy has revealed the three-dimensional structure of ABCC2 and its working mechanism, including a regulatory "R domain" that controls substrate recognition and transport. cas.cn This domain ensures the preferential outward transport of high-affinity conjugated bilirubin. cas.cn

Further research is needed to identify and characterize other transporters involved in bilirubin(2-) trafficking, both into and out of various cell types and subcellular compartments. Understanding these mechanisms is crucial, as evidenced by the link between mutations in transporter genes and diseases like Dubin-Johnson syndrome. cas.cn The transport of unconjugated bilirubin across the blood-brain barrier, placenta, and other tissues also remains an area of active investigation. nih.gov

Deeper Understanding of Bilirubin's Nuclear Receptor Interactions and Gene Regulatory Networks

A paradigm shift in bilirubin research is the recognition of its role as a signaling molecule that can directly interact with nuclear receptors to regulate gene expression. biorxiv.orgresearchgate.net A significant breakthrough has been the identification of unconjugated bilirubin as a ligand for the Liver Receptor Homolog-1 (LRH-1, NR5A2). biorxiv.orgresearchgate.netnih.gov This interaction, with an apparent dissociation constant (Kd) of 9.3uM, alters LRH-1's engagement with transcriptional coregulators and influences the expression of genes involved in cholesterol metabolism and lipid efflux. biorxiv.orgresearchgate.netnih.gov This discovery positions LRH-1 as a direct sensor of intracellular bilirubin levels. biorxiv.orgresearchgate.net

Bilirubin also modulates the activity of other nuclear receptors, including the peroxisome proliferator-activated receptor alpha (PPARα), the constitutive androstane (B1237026) receptor (CAR), and the pregnane (B1235032) X receptor (PXR). semanticscholar.orgxiahepublishing.comahajournals.org By activating PPARα, bilirubin can increase the transcription of genes involved in fat burning. nih.gov The interactions with CAR and PXR are crucial for the metabolism and excretion of bile acids and other xenobiotics. ahajournals.org Future research will aim to further delineate the specific gene networks regulated by bilirubin through these nuclear receptors and the physiological consequences of these interactions.

Comprehensive Mapping of Bilirubin's Role in Cellular Homeostasis Beyond Antioxidant Activity

For decades, the primary recognized function of bilirubin was its potent antioxidant activity, scavenging reactive oxygen species (ROS) and protecting against oxidative stress. xiahepublishing.commdpi.comfrontiersin.org However, its role in cellular homeostasis is now understood to be far more extensive. Bilirubin exhibits significant anti-inflammatory and immunomodulatory properties, including the inhibition of proinflammatory cytokines and the suppression of immune cell activation. xiahepublishing.comekb.eg It can suppress NF-κB regulated pathways, which are central to inflammatory signaling. ekb.eg

Development of Advanced In Situ and In Vivo Probes for Bilirubin(2-) Dynamics

To fully understand the dynamic and multifaceted roles of bilirubin(2-), the development of sophisticated tools for its real-time detection in living systems is paramount. Current research is focused on creating advanced in situ and in vivo probes that can visualize and quantify bilirubin(2-) dynamics with high spatial and temporal resolution. acs.org

Recent advancements include the development of near-infrared fluorescent probes that can detect free bilirubin. researchgate.net One such probe, BCPB, utilizes an amphiphilic near-infrared fluorescent molecule that exhibits strong excimer emission in an aqueous solution, which is quenched upon binding to bilirubin. researchgate.net This probe has shown high accuracy in detecting free bilirubin in human serum and urine. researchgate.net Other approaches involve the use of S,N-codoped carbon dots (S,N-CDs) as a fluorescent probe, which can be integrated into paper-based test strips for point-of-care detection. researchgate.net

Future efforts will likely focus on developing probes with even greater sensitivity, specificity, and suitability for deep-tissue and whole-body imaging, such as those utilizing magnetic resonance imaging (MRI) with targeted nanotracers. nih.gov These tools will be invaluable for studying the real-time trafficking and function of bilirubin(2-) in both healthy and diseased states.

Investigation of Bilirubin(2-) Interactions with Other Endogenous Molecules and Signaling Pathways

The biological effects of bilirubin(2-) are not executed in isolation but are the result of complex interactions with a multitude of other endogenous molecules and signaling pathways. A key interaction is with nitric oxide (NO), a critical signaling molecule in the cardiovascular system. mdpi.com Bilirubin can scavenge NO and reactive nitrogen species, thereby influencing NO homeostasis and protecting against nitrosative stress. ekb.egresearchgate.net This interaction is believed to contribute to bilirubin's protective effects against cardiovascular disease. mdpi.com

Bilirubin also interacts with other antioxidants, such as vitamin E, in a synergistic manner to protect against lipid peroxidation. nih.gov Furthermore, it can activate pro-survival signaling pathways, including those involving the proto-oncogene Akt and the mitogen-activated protein kinase (MAPK) family. frontiersin.org Understanding the intricate web of these interactions is essential for elucidating the full spectrum of bilirubin's physiological and pathophysiological roles. Future research will likely employ systems biology approaches to map these complex networks.

Exploration of Environmental and Epigenetic Factors Modulating Bilirubin(2-) Metabolism and Function

The metabolism and function of bilirubin(2-) can be influenced by a variety of environmental and epigenetic factors. nih.gov For instance, exposure to certain drugs, infections, and substances like henna can trigger hyperbilirubinemia in individuals with Glucose-6-phosphate Dehydrogenase (G6PD) deficiency. g6pddf.org This suggests a direct impact of external triggers on bilirubin metabolism. g6pddf.org

Emerging evidence also points to a link between bilirubin and epigenetic modifications, such as DNA methylation and histone modifications. nih.govresearchgate.net These epigenetic changes can provide a "memory" of early-life environmental exposures and influence long-term health and disease susceptibility. nih.gov The interaction between bilirubin and epigenetic mechanisms is an exciting new frontier in research, with potential implications for understanding and managing metabolic and immunometabolic disorders. nih.gov Future studies will aim to identify specific environmental factors that modulate bilirubin levels and function, and to unravel the epigenetic mechanisms through which these effects are mediated.

Mechanistic Studies of Bilirubin(2-) in Non-Hepatic Tissues and Cell Types

While the liver is the primary site of bilirubin metabolism, the components of the heme catabolic pathway, heme oxygenase and biliverdin (B22007) reductase, are expressed in many other tissues. nih.govsemanticscholar.org This widespread distribution suggests that bilirubin(2-) may have important functions in various non-hepatic tissues and cell types.

For example, in the nervous system, bilirubin's effects are cell-type dependent, with evidence of both toxicity and protection. frontiersin.org In brain endothelial cells, it can induce apoptosis, while in cultured neuroblastoma cells, it can trigger a protective stress response. frontiersin.org In the kidney, bilirubin may preserve glomerular filtration rate and renal blood flow. nih.gov It also plays a role in the heart by increasing nitric oxide bioavailability. nih.gov In erythrocytes, high concentrations of bilirubin can induce hemolysis and alter membrane integrity. frontiersin.org Further mechanistic studies are needed to elucidate the specific roles and mechanisms of action of bilirubin(2-) in these and other non-hepatic tissues, which could reveal novel therapeutic targets for a variety of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bilirubin(2-)
Reactant of Route 2
Reactant of Route 2
Bilirubin(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.